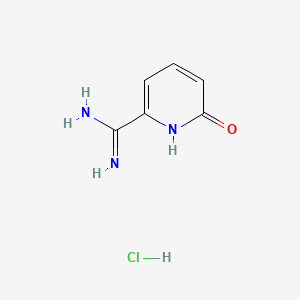
6-Oxo-1,6-dihydropyridine-2-carboximidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Oxo-1,6-dihydropyridine-2-carboximidamide hydrochloride is a chemical compound with significant potential in various scientific fields. It is known for its unique structure and properties, making it a subject of interest in medicinal chemistry, biochemistry, and pharmacology .
準備方法
The synthesis of 6-Oxo-1,6-dihydropyridine-2-carboximidamide hydrochloride involves several steps. One common method is the microbial hydroxylation of pyridine-2-carboxylic acid using Alcaligenes faecalis (DSM 6269). This process induces regiospecific hydroxylation, resulting in the formation of 6-Oxo-1,6-dihydropyridine-2-carboxylic acid . The compound can then be further processed to obtain the hydrochloride salt.
化学反応の分析
6-Oxo-1,6-dihydropyridine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
6-Oxo-1,6-dihydropyridine-2-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving matrix metalloproteinases (MMPs).
作用機序
The mechanism of action of 6-Oxo-1,6-dihydropyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. By inhibiting these enzymes, the compound can potentially modulate various biological processes, including tissue remodeling and inflammation .
類似化合物との比較
6-Oxo-1,6-dihydropyridine-2-carboximidamide hydrochloride can be compared with other similar compounds, such as:
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Known for its potent inhibition of MMPs, this compound shares structural similarities but differs in its specific functional groups and biological activities.
6-Oxo-1,6-dihydropyridine-2-carboxylic acid: This compound is a precursor in the synthesis of this compound and has distinct chemical properties.
特性
IUPAC Name |
6-oxo-1H-pyridine-2-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O.ClH/c7-6(8)4-2-1-3-5(10)9-4;/h1-3H,(H3,7,8)(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQUDTIFKHDDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
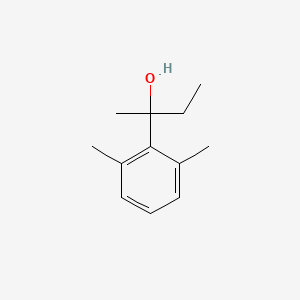
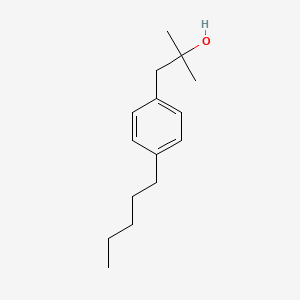
![2-[4-(Trifluoromethyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B6287785.png)
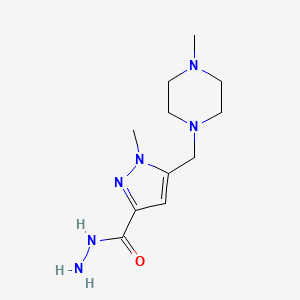
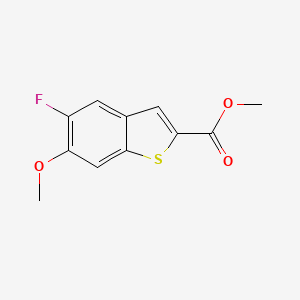
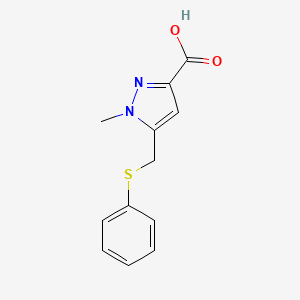
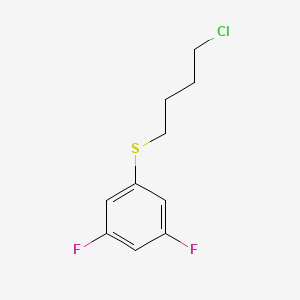
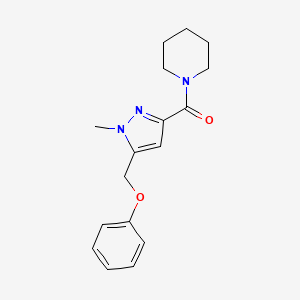


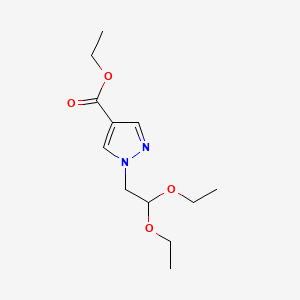


![6-Methoxy-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287878.png)
